Evidence 1: Beciparcil as the Validated Reference Standard in Oral Antithrombotic SAR Programs
Beciparcil is explicitly designated as the reference compound in multiple independent SAR studies evaluating next-generation oral antithrombotics. Bozó et al. (1997) demonstrated that deacetylated derivatives of 4-cyanophenyl 1,5-dithio-β-D-glucopyranoside (compounds 6, 9, 14, 30, and 35) exhibited a stronger oral antithrombotic effect in rats compared to Beciparcil, used as reference [1]. Similarly, Bozó et al. (1998) reported that a panel of 4-cyanophenyl and 4-nitrophenyl 1,5-dithio-arabinopyranosides—except 28α—all showed stronger oral antithrombotic effects than Beciparcil as reference [2]. These data establish Beciparcil not as the most potent congener but as the industry benchmark against which improved analogs are measured.
| Evidence Dimension | Oral antithrombotic potency ranking in rat models |
|---|---|
| Target Compound Data | Beciparcil: baseline/reference activity (weaker than glucopyranoside and arabinopyranoside derivatives) |
| Comparator Or Baseline | Glucopyranoside derivatives (compounds 6, 9, 14, 30, 35) and arabinopyranoside derivatives (28β, 29α, 29β, 30α, 30β, 31α, 31β): all exhibited stronger antithrombotic effect than Beciparcil |
| Quantified Difference | All comparators except 28α superior to Beciparcil; direction and rank order established, though exact ED50/ED80 values for Beciparcil not reported in these studies |
| Conditions | Oral administration in rat models of venous thrombosis |
Why This Matters
For procurement, Beciparcil's primary value is as an analytical reference standard and SAR benchmarking tool, not as a maximal-efficacy therapeutic lead.
- [1] Bozó E, Kuszmann J. Synthesis of 4-cyanophenyl 1,5-dithio-beta-D-glucopyranoside and its 6-deoxy, as well as 6-deoxy-5-ene derivatives as oral antithrombotic agents. Carbohydr Res. 1997;304(3-4):271-280. doi:10.1016/S0008-6215(97)10041-6. View Source
- [2] Bozó E, Kuszmann J. Synthesis of 4-cyanophenyl and 4-nitrophenyl 1,5-dithio-L- and -D-arabinopyranosides possessing antithrombotic activity. Carbohydr Res. 1998;311(4):191-202. doi:10.1016/S0008-6215(98)00221-3. View Source
